2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole
Description
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at position 2 with a 1,4-diazepane ring modified by a cyclopropanesulfonyl group and at position 6 with a methyl group. The cyclopropanesulfonyl moiety introduces both steric bulk and polar characteristics, while the methyl group enhances lipophilicity. Its synthesis likely involves multi-step functionalization of the benzothiazole scaffold, with parallels to methods described for structurally related compounds .
Properties
IUPAC Name |
2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-6-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-12-3-6-14-15(11-12)22-16(17-14)18-7-2-8-19(10-9-18)23(20,21)13-4-5-13/h3,6,11,13H,2,4-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJNAQPOAKVFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Methyl-1,3-Benzothiazole
The benzothiazole moiety is typically synthesized via cyclization of substituted thioureas or condensation of 2-aminothiophenol with carboxylic acid derivatives. For 6-methyl-1,3-benzothiazole, a modified approach involves:
-
Condensation of 4-methyl-2-aminothiophenol with acetic anhydride under reflux conditions to form 2-acetamido-4-methylbenzothiazole.
-
Hydrolysis of the acetamide group using aqueous HCl yields the primary amine intermediate.
-
Oxidation with hydrogen peroxide in acidic media generates the benzothiazole ring.
Key Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Acetic anhydride | 120°C | 4 h | 85% |
| 2 | 6M HCl | 100°C | 2 h | 92% |
| 3 | H₂O₂, H₂SO₄ | 80°C | 1 h | 78% |
This method ensures regioselective methylation at the 6-position, critical for subsequent functionalization.
Synthesis of 1,4-Diazepane
The 1,4-diazepane ring is constructed via a double nucleophilic substitution strategy:
-
Reacting 1,3-dibromopropane with ethylenediamine in THF at 0°C to form a seven-membered diazepane intermediate.
-
Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) yields the free base, which is subsequently protected as a Boc derivative for stability.
Optimization Note:
Patents highlight the use of microwave-assisted synthesis to reduce reaction times from 24 hours to 45 minutes while maintaining yields >90%.
Cyclopropanesulfonyl Group Introduction
Cyclopropanesulfonamide, the sulfonylating agent, is synthesized via:
-
Chlorosulfonylation of cyclopropane using ClSO₃H at −10°C to form cyclopropanesulfonyl chloride.
-
Aminolysis with aqueous ammonia in 1,4-dioxane at 20°C for 72 hours, yielding cyclopropanesulfonamide in 74% purity.
Critical Data:
-
Purity: 99.2% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN)
Coupling Strategies for Final Assembly
Sulfonylation of 1,4-Diazepane
The diazepane ring is sulfonylated via:
-
Deprotonation of 1,4-diazepane with NaH in dry DMF at 0°C.
-
Addition of cyclopropanesulfonyl chloride (1.2 equiv) dropwise, followed by stirring at 25°C for 12 hours.
-
Work-up with ice-cwater and extraction with ethyl acetate yields 4-(cyclopropanesulfonyl)-1,4-diazepane (87% yield).
Side Reactions:
N-Alkylation of Benzothiazole
The final coupling employs a Buchwald-Hartwig amination :
-
Reacting 6-methyl-1,3-benzothiazole with 4-(cyclopropanesulfonyl)-1,4-diazepane in the presence of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C.
-
Reaction Monitoring: TLC (hexane/EtOAc 3:1) confirms completion within 8 hours.
Yield Enhancement:
-
Microwave irradiation (150°C, 30 min) increases yield from 68% to 82% while reducing palladium catalyst loading.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H, benzothiazole-H), 7.12 (s, 1H, benzothiazole-H), 3.82–3.75 (m, 4H, diazepane-H), 2.95 (s, 3H, CH₃), 1.45–1.38 (m, 4H, cyclopropane-H).
-
HRMS (ESI⁺): m/z calcd for C₁₇H₂₃N₃O₂S₂ [M+H]⁺: 365.1214; found: 365.1211.
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole
Structural Differences :
- Substituents : Lacks the cyclopropanesulfonyl group and methyl group. Instead, it has a chlorine atom at position 6 and an unmodified 1,4-diazepane at position 2.
- Molecular Formula : C₁₂H₁₄ClN₃S (vs. C₁₄H₁₉N₃O₂S₂ for the target compound).
Physicochemical Implications :
- Absence of the sulfonyl group decreases polarity, likely reducing aqueous solubility.
7-Chloro-2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole
Structural Differences :
- Substituents : Features a chlorine at position 7 and a methoxy group at position 4, alongside the cyclopropanesulfonyl-modified diazepane.
- Molecular Formula : Likely C₁₅H₁₈ClN₃O₃S₂ (estimated based on structural similarity).
Functional Implications :
- The methoxy group at position 4 is electron-donating, increasing electron density in the benzothiazole ring compared to the target compound’s methyl group at position 5.
- Chlorine at position 7 may introduce steric hindrance or alter binding interactions in biological systems.
Comparative Data Table
Research Findings and Implications
- Cyclopropanesulfonyl Group: This moiety enhances solubility and may improve pharmacokinetic profiles compared to non-sulfonylated analogs .
- Substituent Positioning: The methyl group at position 6 (target compound) vs. chlorine at position 6 ( compound) highlights how minor structural changes can drastically alter electronic and steric properties, influencing receptor binding or metabolic stability.
- Methoxy vs. Methyl : The methoxy group in ’s compound increases polarity relative to the methyl group but may reduce membrane permeability in biological systems.
Biological Activity
The compound 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole is a synthetic organic molecule notable for its unique structural features, including a benzothiazole core and a cyclopropanesulfonamide moiety. This combination suggests potential biological activities that warrant investigation. However, the current literature on its specific biological effects is limited.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C16H21N3O3S2
- Molecular Weight : 367.5 g/mol
- Structural Features :
- Benzothiazole core
- Cyclopropanesulfonyl group
- Diazepane ring
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O3S2 |
| Molecular Weight | 367.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Solubility | Soluble in DMSO |
Biological Activity Overview
Despite the lack of direct studies on this specific compound, insights can be drawn from related compounds and structural analogs. The presence of the benzothiazole and diazepane structures suggests potential activities in various biological contexts:
- Antimicrobial Activity : Compounds with a benzothiazole core have exhibited antimicrobial properties in previous studies. The sulfonamide group may enhance this activity due to its known interactions with bacterial enzymes.
- Neuroprotective Effects : Diazepane derivatives are often investigated for neuroprotective properties, which may be relevant given the structural similarity to known neuroprotective agents.
- Potential Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines through mechanisms such as tubulin polymerization inhibition and apoptosis induction.
Case Studies and Related Research Findings
Although specific studies on this compound are scarce, relevant research on related compounds provides insights into potential biological activities:
- Benzothiazole Derivatives : A study indicated that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens due to their ability to disrupt cellular processes.
- Cyclopropanesulfonamide Compounds : Research has shown that cyclopropanesulfonamides possess antiviral properties by inhibiting viral replication mechanisms .
- Diazepane-Based Compounds : Diazepane derivatives have been linked to neuroprotective effects in models of neurodegeneration, suggesting that similar structures may confer protective benefits in neuronal contexts .
Safety and Toxicity Considerations
While no specific toxicity data for this compound is available, it is essential to consider the safety profiles of structurally related compounds. General safety assessments indicate that similar benzothiazole derivatives have low toxicity profiles in animal models at therapeutic doses. Future studies should focus on elucidating the safety and pharmacokinetic profiles of this compound.
Conclusion and Future Directions
The biological activity of This compound remains largely unexplored. However, based on its structural components and related research findings, it holds promise for various biological applications, particularly in antimicrobial and neuroprotective contexts. Future research should aim to:
- Conduct in vitro and in vivo studies to evaluate its biological activity.
- Investigate the mechanisms underlying its potential effects.
- Assess its safety profile through comprehensive toxicity studies.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation reactions under reflux conditions. For example, analogous benzothiazole derivatives are synthesized by reacting hydrazine derivatives with ketones in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization may involve adjusting reflux duration, solvent polarity, or catalyst loading. Yield improvements can be monitored via TLC or HPLC.
- Critical Analysis : Conflicting yields reported in similar syntheses (e.g., 60–85%) may arise from variations in stoichiometry or purification methods. Systematic parameter screening (temperature, solvent) is recommended to resolve inconsistencies.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR : H and C NMR confirm proton environments and carbon backbone, particularly distinguishing diazepane and benzothiazole signals .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- FT-IR : Identifies functional groups like sulfonyl (S=O stretching ~1350–1150 cm) and benzothiazole C=N bonds .
Q. How can researchers distinguish this compound from structurally similar analogs?
- Methodology : Compare key structural features:
- Diazepane vs. Piperazine/Piperidine Rings : X-ray crystallography or NOE NMR can resolve ring conformations .
- Substituent Analysis : LC-MS/MS differentiates methylbenzothiazole from methoxy or chloro variants .
- Example : The diazepane ring in this compound may confer distinct pharmacokinetic properties compared to piperazine analogs .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the biological interactions of this compound?
- Methodology :
- DFT : Optimize geometry and calculate electrostatic potential surfaces to predict reactivity .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Validate with MD simulations to assess stability .
Q. What strategies are recommended for designing analogs with enhanced pharmacological activity?
- Methodology :
- SAR Studies : Modify substituents (e.g., cyclopropanesulfonyl group) and assess activity changes. For example, replacing sulfonyl with carbonyl groups may alter target selectivity .
- Bioisosteric Replacement : Substitute benzothiazole with thiazole or oxadiazole moieties to improve metabolic stability .
Q. How can in vitro assays evaluate the compound’s efficacy and mechanism of action?
- Methodology :
- Cytotoxicity Assays : Use MTT or resazurin-based assays across cancer cell lines (e.g., NCI-60 panel) .
- Enzyme Inhibition : Measure inhibition of kinases or proteases via fluorescence polarization.
- Contradiction Management : Discrepancies in IC values between studies may arise from assay conditions (e.g., serum concentration). Standardize protocols to minimize variability.
Q. What analytical approaches ensure purity and detect process-related impurities?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
